2-(2-bromoethyl)-1,3-oxazole hydrobromide
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Overview
Description
2-(2-Bromoethyl)-1,3-oxazole hydrobromide is an organic compound that belongs to the class of oxazoles Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromoethyl)-1,3-oxazole hydrobromide typically involves the bromination of ethanolamine followed by cyclization with an appropriate oxazole precursor. The reaction conditions often require the use of hydrobromic acid and a suitable solvent such as ethanol. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and can lead to higher efficiency and yield. The use of automated systems also reduces the risk of human error and ensures consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromoethyl)-1,3-oxazole hydrobromide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Cyclization Reactions: The compound can participate in cyclization reactions to form various heterocyclic compounds.
Oxidation and Reduction Reactions: It can undergo oxidation to form oxazole derivatives or reduction to form amine derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are commonly used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typically used for reduction reactions.
Major Products
The major products formed from these reactions include substituted oxazoles, amine derivatives, and various heterocyclic compounds. These products have significant applications in pharmaceuticals and materials science .
Scientific Research Applications
2-(2-Bromoethyl)-1,3-oxazole hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: The compound is used in the production of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-(2-bromoethyl)-1,3-oxazole hydrobromide involves its interaction with various molecular targets. The bromine atom can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The oxazole ring can also interact with aromatic residues in proteins, affecting their function and stability .
Comparison with Similar Compounds
Similar Compounds
2-Bromoethylamine hydrobromide: Similar in structure but lacks the oxazole ring, making it less versatile in chemical reactions.
2-Chloroethylamine hydrochloride: Similar in reactivity but with a chlorine atom instead of bromine, leading to different reaction kinetics and product profiles.
3-Bromopropylamine hydrobromide: Contains an additional carbon atom, which affects its reactivity and applications.
Uniqueness
2-(2-Bromoethyl)-1,3-oxazole hydrobromide is unique due to the presence of both the bromoethyl group and the oxazole ring. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .
Properties
CAS No. |
2763777-35-9 |
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Molecular Formula |
C5H7Br2NO |
Molecular Weight |
256.9 |
Purity |
95 |
Origin of Product |
United States |
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